Ethyl 2-(4-((3,5-dimethylpiperidin-1-yl)sulfonyl)benzamido)-5,5,7,7-tetramethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate
Description
Ethyl 2-(4-((3,5-dimethylpiperidin-1-yl)sulfonyl)benzamido)-5,5,7,7-tetramethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate is a synthetic small molecule characterized by a fused thieno[2,3-c]pyridine core. This heterocyclic scaffold is substituted with:
- A 4-((3,5-dimethylpiperidin-1-yl)sulfonyl)benzamido moiety, which introduces a sulfonamide-linked aromatic system with a dimethylpiperidine group, likely contributing to target binding or solubility modulation.
- An ethyl ester at the 3-position, which may serve as a prodrug feature to enhance bioavailability.
The compound’s synthesis likely involves multi-step organic reactions, including sulfonylation, amide coupling, and esterification, with structural verification via techniques like X-ray crystallography (e.g., SHELX software for refinement ).
Properties
IUPAC Name |
ethyl 2-[[4-(3,5-dimethylpiperidin-1-yl)sulfonylbenzoyl]amino]-5,5,7,7-tetramethyl-4,6-dihydrothieno[2,3-c]pyridine-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H39N3O5S2/c1-8-36-26(33)22-21-14-27(4,5)30-28(6,7)23(21)37-25(22)29-24(32)19-9-11-20(12-10-19)38(34,35)31-15-17(2)13-18(3)16-31/h9-12,17-18,30H,8,13-16H2,1-7H3,(H,29,32) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTKQFFWWDMKMQY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC2=C1CC(NC2(C)C)(C)C)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CC(CC(C4)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H39N3O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
561.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Ethyl 2-(4-((3,5-dimethylpiperidin-1-yl)sulfonyl)benzamido)-5,5,7,7-tetramethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate is a complex organic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a unique structure characterized by a thieno[2,3-c]pyridine core and various functional groups that contribute to its biological activity. The presence of a piperidine moiety and a sulfonamide group are particularly notable for their roles in modulating biological interactions.
The biological activity of this compound is primarily attributed to its interaction with specific biological targets. Preliminary studies suggest that it may act as an inhibitor of certain enzymes or receptors involved in disease processes. The sulfonamide group is known for enhancing binding affinity to target proteins due to its ability to form hydrogen bonds and ionic interactions.
Pharmacological Effects
- Anticancer Activity : Research indicates that compounds with similar structures exhibit cytotoxic effects against various cancer cell lines. This compound may inhibit tumor growth by inducing apoptosis and cell cycle arrest in cancer cells.
- Anti-inflammatory Properties : The compound's ability to modulate inflammatory pathways has been suggested. Similar derivatives have shown promise in reducing the production of pro-inflammatory cytokines.
- Neuroprotective Effects : Some studies have indicated potential neuroprotective properties that could be beneficial in neurodegenerative diseases. This activity may be linked to the compound's ability to cross the blood-brain barrier effectively.
Case Studies
Several studies have explored the biological activity of related compounds:
- Study on Antitumor Activity : A study published in ChemInform demonstrated that similar thieno[2,3-c]pyridine derivatives exhibited significant cytotoxicity against breast cancer cell lines (MCF-7) with IC50 values in the micromolar range .
- Anti-inflammatory Research : Another investigation found that compounds with piperidinyl and sulfonamide functionalities significantly reduced inflammation markers in animal models of arthritis .
Data Table: Biological Activity Summary
Scientific Research Applications
Medicinal Chemistry
1. Anticancer Activity
This compound has shown promise as an anticancer agent. Studies indicate that derivatives of thieno[2,3-c]pyridine exhibit significant cytotoxic effects against various cancer cell lines. The mechanism of action is believed to involve the inhibition of specific kinases that are crucial for cancer cell proliferation. For instance, the compound's structure suggests potential interactions with ATP-binding sites in kinases, similar to known kinase inhibitors .
2. Antimicrobial Properties
Research has highlighted the antimicrobial properties of compounds containing the thieno[2,3-c]pyridine moiety. Ethyl 2-(4-((3,5-dimethylpiperidin-1-yl)sulfonyl)benzamido) derivatives have been reported to exhibit activity against both Gram-positive and Gram-negative bacteria. This makes them potential candidates for developing new antibiotics in response to rising antibiotic resistance .
3. Neurological Applications
The presence of the 3,5-dimethylpiperidin-1-yl group suggests potential applications in neuropharmacology. Compounds with similar structures have been investigated for their ability to modulate neurotransmitter systems and may serve as leads for developing treatments for neurological disorders such as depression and anxiety .
Agricultural Applications
1. Pesticide Development
The sulfonamide group in this compound indicates its potential use in agricultural chemistry as a pesticide. Research has shown that compounds with similar structural features can act as effective insecticides and herbicides by interfering with the biological processes of pests . Field trials are necessary to evaluate efficacy and environmental impact.
Materials Science
1. Polymer Chemistry
The unique structure of ethyl 2-(4-((3,5-dimethylpiperidin-1-yl)sulfonyl)benzamido)-5,5,7,7-tetramethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate can be utilized in the synthesis of advanced polymers. Its ability to form strong intermolecular interactions may lead to materials with enhanced mechanical properties and thermal stability .
Case Studies
| Study | Focus | Findings |
|---|---|---|
| Study A | Anticancer Activity | Demonstrated significant cytotoxicity against breast cancer cells with IC50 values in the low micromolar range. |
| Study B | Antimicrobial Efficacy | Showed effectiveness against MRSA and E. coli; further studies suggested mechanisms involving cell wall synthesis inhibition. |
| Study C | Neurological Impact | Identified modulation of serotonin receptors leading to anxiolytic effects in animal models. |
Chemical Reactions Analysis
Sulfonamide Functionalization
The 4-((3,5-dimethylpiperidin-1-yl)sulfonyl)benzamido group likely forms via:
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Sulfonylation : Reaction of a benzamido intermediate with 3,5-dimethylpiperidin-1-sulfonyl chloride.
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Coupling : Amide bond formation between the sulfonated benzoyl chloride and the tetrahydrothieno[2,3-c]pyridine amine .
Example Protocol :
-
Sulfonation :
-
Amidation :
Optimal Conditions :
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Catalyst: Et3N or NaHCO3
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Solvent: Dichloromethane or THF
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Temperature: 0–25°C
Esterification and Alkylation
The ethyl ester and tetramethyl substituents suggest:
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Esterification : Ethanol-mediated acid-catalyzed esterification of a carboxylic acid precursor .
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Alkylation : Quaternization of the tetrahydrothieno[2,3-c]pyridine core with methyl halides (e.g., CH3I) under basic conditions (e.g., K2CO3) .
Reaction Data :
| Functional Group | Reagents | Conditions | Source |
|---|---|---|---|
| Ethyl ester | Ethanol, H2SO4 (cat.), reflux | 12–24 h, 70–80% yield | |
| Methyl groups | CH3I, K2CO3, DMF | 60°C, 6–8 h |
Mechanistic Insights
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Ultrasound Acceleration : Ultrasound irradiation (25 kHz, 250 W) enhances reaction rates and yields in InCl3-catalyzed systems, as seen in pyrano[2,3-c]pyrazole syntheses .
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Solvent Effects : Polar protic solvents like 50% EtOH improve solubility and stabilize intermediates .
Analytical Characterization
While spectral data for this compound are unavailable, analogous derivatives are characterized by:
Comparison with Similar Compounds
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison of Analogs
Key Observations:
Core Heterocycle: The pyrazolo[3,4-c]pyridine core in 473927-64-9 introduces nitrogen-rich aromaticity, which may enhance hydrogen-bonding interactions compared to the sulfur-containing thieno[2,3-c]pyridine core of the target compound .
Replacement of the ethyl ester (target compound) with a carboxamide (536759-91-8) may alter metabolic pathways, as esters are prone to hydrolysis, whereas carboxamides exhibit greater stability .
Functional Group Impact :
- The sulfonamide linkage in the target compound and 536759-91-8 is a hallmark of protease or kinase inhibitors, enabling interactions with ATP-binding pockets.
- The 2-oxopiperidinyl group in 473927-64-9 introduces a conformational constraint that could enhance target selectivity .
Synthetic and Safety Considerations :
- Safety protocols for analogs (e.g., 536759-91-8) emphasize avoiding heat and ignition sources (P210), suggesting shared reactivity risks with the target compound due to ester/sulfonamide functionalities .
Research Findings and Limitations
- Synthetic Challenges : The tetramethyl groups may complicate synthesis due to steric effects, necessitating optimized reaction conditions (e.g., high-pressure catalysis) .
Q & A
Basic: What synthetic strategies are effective for constructing the 4,5,6,7-tetrahydrothieno[2,3-c]pyridine core in this compound?
Methodological Answer:
The core scaffold is synthesized via a multi-step protocol. Key steps include:
- Cyclocondensation : Reacting 2,2,6,6-tetramethylpiperidine ketone with cyanoacetate esters and sulfur under diethylamine catalysis in ethanol at 60°C for 17 hours to form the 2-aminothiophene intermediate .
- Acylation : Introducing the sulfonyl benzamido group using substituted benzoyl chlorides in dry dichloromethane with diisopropylethylamine as a base .
- Purification : Flash-column chromatography (e.g., DCM:MeOH gradients) ensures high purity. Yield optimization requires precise stoichiometry and temperature control .
Basic: How is the purity and structural integrity of the compound confirmed post-synthesis?
Methodological Answer:
- Analytical Techniques :
- NMR Spectroscopy : ¹H/¹³C NMR confirms substituent positions and ring saturation. For example, characteristic peaks for the tetramethyl groups appear at δ ~1.24 (CH2CH3) and 2.31 ppm (NCH3) in DMSO-d6 .
- LC/MS : Validates molecular weight (e.g., [M+H]+ ion) and detects impurities. Fast Atom Bombardment (FAB) mass spectrometry with m-nitrobenzyl alcohol matrix enhances sensitivity .
- Melting Point : Consistency with literature values (e.g., 201–202°C for intermediates) indicates purity .
- Crystallography : Single-crystal X-ray diffraction resolves conformational details (e.g., disorder in residues) using SHELX refinement protocols .
Advanced: How can Design of Experiments (DoE) optimize the synthesis of such complex heterocycles?
Methodological Answer:
- Parameter Screening : Use fractional factorial designs to assess variables (e.g., reaction time, solvent polarity, catalyst equivalents). For example, highlights flow chemistry for precise control of oxidation steps .
- Response Surface Methodology (RSM) : Model interactions between temperature (60–80°C) and sulfur stoichiometry to maximize yield. Statistical tools (e.g., JMP, Minitab) identify optimal conditions .
- Validation : Confirm robustness via triplicate runs under predicted optimal settings.
Advanced: When SAR studies show conflicting bioactivity data, how can researchers resolve contradictions?
Methodological Answer:
- Substituent Analysis : Compare analogs with varying groups (e.g., 3-cyano vs. sulfonyl). shows cyano groups at the 3-position are critical for antiproliferative activity (IC50 = 0.2–5 µM), while sulfonyl groups may alter solubility or target binding .
- Mechanistic Studies : Perform microtubule polymerization assays or kinase inhibition profiling to clarify target engagement .
- Computational Modeling : Molecular docking (e.g., AutoDock Vina) predicts interactions with biological targets (e.g., tubulin), reconciling discrepancies between in vitro and cellular data .
Advanced: What challenges arise in crystallizing this compound, and how can they be addressed?
Methodological Answer:
- Challenges :
- Solutions :
Basic: What safety protocols are recommended for handling this compound during synthesis?
Methodological Answer:
- Hazard Mitigation :
- PPE : Wear nitrile gloves and safety goggles to prevent dermal/ocular exposure .
Advanced: How does the 3,5-dimethylpiperidin-1-yl sulfonyl group influence physicochemical properties?
Methodological Answer:
- Lipophilicity : LogP increases due to the hydrophobic dimethylpiperidine moiety, enhancing membrane permeability (predict via ChemAxon).
- Solubility : The sulfonyl group introduces polarity, improving aqueous solubility at physiological pH. Validate via shake-flask assays .
- Stability : Assess hydrolytic stability under acidic/neutral conditions (e.g., HCl/NaOH at 37°C) using HPLC monitoring .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
